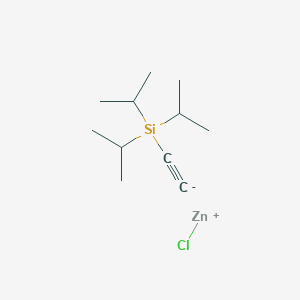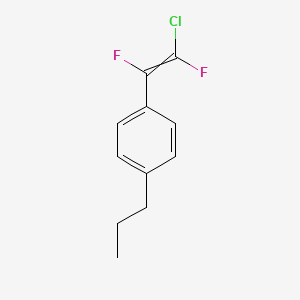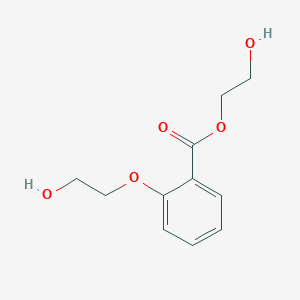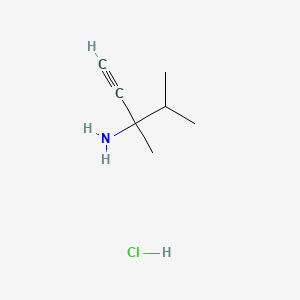
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane is a chemical compound with the molecular formula C11H21ClSiZn. It is known for its unique structure, which includes a zinc ion coordinated with an ethynyl group and a tri(propan-2-yl)silane moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane typically involves the reaction of ethynyl-tri(propan-2-yl)silane with a zinc chloride solution. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product. The reaction can be represented as follows:
C2H5Si(CH3)3+ZnCl2→C2H5Si(CH3)3ZnCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler compounds.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various organozinc compounds.
Scientific Research Applications
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane exerts its effects involves the coordination of the zinc ion with various substrates. This coordination can activate the substrates for further chemical reactions, facilitating processes such as catalysis and bond formation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Chlorozinc(1+);ethynyl-tri(methyl)silane
- Chlorozinc(1+);ethynyl-tri(ethyl)silane
- Chlorozinc(1+);ethynyl-tri(butyl)silane
Uniqueness
Chlorozinc(1+);ethynyl-tri(propan-2-yl)silane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the tri(propan-2-yl)silane moiety provides steric hindrance, influencing the compound’s behavior in chemical reactions and making it suitable for specialized applications.
Properties
CAS No. |
478184-36-0 |
|---|---|
Molecular Formula |
C11H21ClSiZn |
Molecular Weight |
282.2 g/mol |
IUPAC Name |
chlorozinc(1+);ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C11H21Si.ClH.Zn/c1-8-12(9(2)3,10(4)5)11(6)7;;/h9-11H,2-7H3;1H;/q-1;;+2/p-1 |
InChI Key |
IHMLYIUWAUIGKY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[Si](C#[C-])(C(C)C)C(C)C.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)

![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)



![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)

![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)



